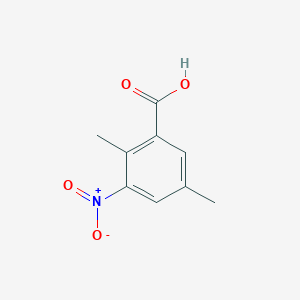

2,5-Dimethyl-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGZFDGAQVAGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292738 | |

| Record name | 2,5-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27022-97-5 | |

| Record name | 27022-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Abstract

2,5-Dimethyl-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other specialized fine chemicals.[1] Its molecular structure, featuring methyl, nitro, and carboxylic acid groups, provides a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the electrophilic nitration of 2,5-dimethylbenzoic acid. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Chapter 1: The Primary Synthesis Pathway: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

The most direct and widely utilized method for synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2,5-dimethylbenzoic acid. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

1.1: Principle and Reaction Scheme

The reaction proceeds by treating 2,5-dimethylbenzoic acid with a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

Reaction: 2,5-Dimethylbenzoic Acid + HNO₃/H₂SO₄ → this compound + H₂O

1.2: Mechanistic Insights: The Logic of Regioselectivity

The defining feature of this synthesis is the specific placement of the nitro group at the C-3 position of the benzene ring. This outcome, known as regioselectivity, is governed by the electronic effects of the substituents already present on the ring: the two methyl (-CH₃) groups and the carboxylic acid (-COOH) group.

-

Activating Ortho-, Para-Directors (Methyl Groups): The two methyl groups at positions 2 and 5 are electron-donating groups through inductive effects and hyperconjugation.[3] They activate the ring, making it more nucleophilic and prone to electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves.

-

Deactivating Meta-Director (Carboxylic Acid Group): The carboxylic acid group is a strong electron-withdrawing group. It deactivates the ring, making it less reactive towards electrophiles. This group directs incoming electrophiles to the meta position (C-3 and C-5).[2]

The Combined Effect: The ultimate position of nitration is a result of the interplay between these directing effects.

-

The position ortho to the C-2 methyl group and meta to the carboxylic acid group is the C-3 position.

-

The position ortho to the C-5 methyl group and meta to the carboxylic acid group is the C-4 position.

-

The position para to the C-2 methyl group is the C-5 position, which is already occupied.

-

The position para to the C-5 methyl group is the C-2 position, also occupied.

Both the C-3 and C-4 positions are activated by a methyl group and directed meta by the carboxyl group. However, the C-3 position is sterically less hindered than the C-4 position, which is flanked by a methyl group and a carboxylic acid group. Therefore, the electrophilic attack by the nitronium ion preferentially occurs at the C-3 position, leading to the desired product, this compound.

1.3: Detailed Experimental Protocol

This protocol is a representative procedure based on established nitration methodologies for substituted benzoic acids.[4][5][6] Researchers must adapt this procedure to their specific laboratory conditions and adhere to all institutional safety guidelines.

Materials and Reagents:

-

2,5-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol or Acetonitrile (for recrystallization)

Procedure:

-

Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 10.0 g of 2,5-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Maintain the temperature of the solution between 0 °C and 5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing is highly exothermic and should be performed in an ice bath to keep the mixture cool.

-

Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10 °C.[5] Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This will cause the crude product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent, such as an ethanol/water or acetonitrile/water mixture.[4] Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

1.4: Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Figure 1: Experimental Workflow.

Chapter 2: Process Considerations and Alternative Methods

2.1: Critical Parameters and Their Impact

The success of the synthesis hinges on the careful control of several key parameters. Deviations can lead to lower yields, the formation of unwanted isomers, or dinitrated byproducts.

| Parameter | Optimal Range | Rationale & Impact of Deviation |

| Temperature | 0-10 °C (during addition) | Rationale: Nitration is a highly exothermic reaction. Low temperatures control the reaction rate, preventing thermal runaway and minimizing the formation of dinitrated and other side products.[2] Deviation: Higher temperatures can lead to the formation of unwanted isomers and increase the risk of over-nitration. |

| Acid Concentration | Concentrated (98% H₂SO₄, 70% HNO₃) | Rationale: Concentrated acids are essential for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[2] Deviation: Using dilute acids will significantly slow down or completely halt the reaction, resulting in very low or no yield. |

| Rate of Addition | Slow, dropwise | Rationale: A slow addition rate allows for effective heat dissipation and maintains the low reaction temperature. Deviation: Rapid addition can cause a sudden temperature spike, leading to the issues described above. |

| Stirring | Vigorous and constant | Rationale: Ensures homogeneity of the reaction mixture, promoting efficient reaction and preventing localized overheating. Deviation: Poor stirring can lead to an uneven reaction and reduced yield. |

| Work-up | Quenching on ice | Rationale: Rapidly stops the reaction and precipitates the organic product, which is insoluble in the cold aqueous acidic medium.[6] Deviation: Improper quenching can result in incomplete precipitation and product loss. |

2.2: Alternative Synthesis Routes

While direct nitration of 2,5-dimethylbenzoic acid is the most common approach, other theoretical pathways exist, such as the oxidation of a corresponding toluene derivative. For instance, a multi-step synthesis could involve:

-

Nitration of p-Xylene: Nitration of 1,4-dimethylbenzene (p-xylene) to produce 2,5-dimethylnitrobenzene.

-

Oxidation: Oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene to a carboxylic acid. This can be a challenging step, often requiring harsh conditions that might affect the nitro group. A patent describes a method for preparing 3-nitro-2-methylbenzoic acid via the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst.[7]

These alternative routes are generally more complex, involve more steps, and may result in lower overall yields compared to the direct nitration of 2,5-dimethylbenzoic acid, making the latter the preferred method for its efficiency and directness.

Chapter 3: Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 2,5-dimethylbenzoic acid.

Caption: Figure 2: Reaction Mechanism.

Conclusion

The synthesis of this compound via electrophilic nitration of 2,5-dimethylbenzoic acid is a robust and efficient method. The regiochemical outcome is logically determined by the directing effects of the existing substituents on the aromatic ring. Success in the laboratory is contingent upon strict adherence to the protocol, particularly the control of reaction temperature and the use of concentrated acids. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely perform this synthesis, enabling the production of this important chemical intermediate for further research and development applications.

References

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

CAS number 27022-97-5 properties and structure

An In-Depth Technical Guide to 2,5-Dimethyl-3-nitrobenzoic Acid (CAS Number: 27022-97-5)

Introduction

This compound, identified by the CAS number 27022-97-5, is a specialized aromatic carboxylic acid. Its molecular framework is distinguished by a benzoic acid core functionalized with two methyl groups and a nitro group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Chemical Structure and Identification

The structural arrangement of this compound, with a nitro group positioned meta to the carboxylic acid and flanked by methyl groups, is key to its reactivity and utility.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for CAS 27022-97-5

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 27022-97-5[1][2] |

| Molecular Formula | C₉H₉NO₄[1][2][3][4][5] |

| Molecular Weight | 195.17 g/mol [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O[2][3] |

| InChI | InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)[2] |

| InChIKey | CXGZFDGAQVAGHA-UHFFFAOYSA-N[5] |

| Synonyms | Benzoic acid, 2,5-dimethyl-3-nitro-[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Not specified, though related compounds are often powders. | [6] |

| Boiling Point | 352.6 °C at 760 mmHg | [3][4] |

| Flash Point | 156 °C | [3][4] |

| Density | 1.333 g/cm³ | [4] |

| pKa (Predicted) | 3.10 ± 0.20 | [2] |

| Storage Temperature | 10°C - 25°C | [3] |

Synthesis and Reactivity

Synthetic Pathways

-

Nitration of 2,5-dimethylbenzoic acid: This would be a direct method, though it may produce a mixture of isomers requiring purification.

-

Oxidation of 2,5-dimethylnitrobenzene: This route offers regiochemical control if the corresponding nitro-xylene is readily available. A patent for a similar compound, 2-methyl-3-nitrobenzoic acid, describes the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst[7]. A similar process could likely be adapted.

Caption: A potential synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide bond formation. These transformations are fundamental for incorporating the molecule into larger, more complex structures.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. It can also be reduced to an amine group (-NH₂), which then opens up a wide range of further derivatization possibilities, including diazotization and subsequent reactions to introduce other functionalities.

-

Aromatic Ring: The benzene ring is activated by the methyl groups and deactivated by the nitro and carboxyl groups towards electrophilic substitution. The positions for substitution will be directed by the combined electronic effects of these groups.

Applications in Research and Industry

This compound is primarily utilized as a versatile building block in organic synthesis.[3] Its applications span several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals.[3] The presence of multiple functional groups allows for the construction of complex molecular scaffolds that are often required for biological activity.

-

Fine and Specialty Chemicals: This compound is used in the preparation of high-quality fine chemicals.[3]

-

Dye Industry: Nitroaromatic compounds are precursors in the synthesis of various dyes and pigments.[8] The nitro group can be reduced to an amino group, which is a common step in the production of azo dyes. One supplier notes its application in the manufacturing of dyes.[9]

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance. Proper handling and personal protective equipment are essential.

Table 3: Hazard and Precautionary Information

| Category | Codes | Description |

| Hazard Statements | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P280 | Wear protective gloves/eye protection/face protection.[3] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[6] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Conclusion

This compound (CAS 27022-97-5) is a valuable chemical intermediate with a unique substitution pattern that provides a versatile platform for synthetic chemistry. Its utility in the pharmaceutical and dye industries underscores its importance as a building block for more complex molecules. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in a research and development setting.

References

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. capotchem.com [capotchem.com]

- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. indiamart.com [indiamart.com]

A Technical Guide to the Physicochemical Properties and Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Executive Summary: This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5), a key chemical intermediate in pharmaceutical and fine chemical synthesis. We delve into its fundamental physicochemical properties, with a primary focus on the determination and verification of its molecular weight. This document outlines authoritative methods for its synthesis, purification, and structural elucidation through modern analytical techniques. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a practical reference, integrating theoretical principles with field-proven experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across major chemical databases, ensuring its unambiguous reference in procurement, synthesis, and regulatory documentation.

-

IUPAC Name : this compound[1]

Chemical Structure and Composition

The molecule's structure consists of a benzoic acid core functionalized with two methyl (-CH₃) groups at positions 2 and 5, and a nitro (-NO₂) group at the meta-position (3) relative to the carboxylic acid. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups dictates its reactivity and physical properties.

Caption: 2D representation of this compound.

Physicochemical Properties Summary

The compound's utility is defined by its physical and chemical properties. The data below, compiled from various chemical suppliers and databases, provides critical parameters for experimental design, safety assessment, and process chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][2][8][9] |

| Exact Mass | 195.05315777 Da | [1][6] |

| Appearance | Solid, fine needles or powder | [3][10] |

| Boiling Point | 352.6 °C (at 760 mmHg) | [2][6][9] |

| Flash Point | 156 °C | [2][9] |

| Density | 1.333 g/cm³ | [6] |

| pKa (Predicted) | 3.10 ± 0.20 | [7] |

| XLogP3 | 2.4 | [1][6] |

The Foundational Metric: Molecular Weight Determination

The molecular weight is a fundamental property derived from the molecular formula. Its accurate determination is the first step in confirming the identity and purity of a synthesized or procured compound.

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₉NO₄).

-

Carbon (C): 9 × 12.011 u = 108.099 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 4 × 15.999 u = 63.996 u

The monoisotopic or exact mass, using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 195.053 Da, a value critical for high-resolution mass spectrometry.[1][6]

Experimental Verification: Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for experimentally verifying the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, techniques like Electrospray Ionization (ESI) are ideal. In negative ion mode (ESI-), the molecule loses a proton from the carboxylic acid group, forming the [M-H]⁻ ion with an expected m/z of ~194.05. High-Resolution Mass Spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Workflow for Molecular Weight Verification

The process of confirming a compound's identity is a self-validating system, beginning with synthesis and culminating in precise analytical characterization.

Caption: Workflow for the experimental verification of molecular weight.

Synthesis and Purification Protocol

Rationale for Synthetic Strategy

This compound is synthesized via electrophilic aromatic substitution. The starting material is 2,5-dimethylbenzoic acid (isoxylic acid).[11] The carboxylic acid is a meta-directing deactivator, while the two methyl groups are ortho-, para-directing activators. The directing effects combine to favor nitration at the C3 and C6 positions. Steric hindrance from the adjacent methyl and carboxyl groups at C2 and C1 makes the C3 position the most probable site for nitration. A controlled reaction temperature is crucial to prevent over-nitration and oxidation of the methyl groups.

Protocol: Synthesis via Nitration of 2,5-Dimethylbenzoic Acid

This protocol is adapted from standard nitration procedures for substituted benzoic acids.[12][13]

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzoic acid (1 equivalent).

-

Acidic Medium : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 equivalents) while stirring to completely dissolve the starting material.

-

Nitration : Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (~1 equivalent) in a separate flask, pre-chilled in an ice bath.

-

Addition : Add the cold nitrating mixture dropwise to the flask containing the benzoic acid solution via the dropping funnel. Causality : This slow, dropwise addition is critical to maintain the reaction temperature below 10 °C, which minimizes the formation of dinitrated byproducts and ensures regioselectivity.

-

Reaction : After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Protocol: Purification by Recrystallization

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the crude solid product.

-

Solvent Selection : Choose a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, in which the compound is soluble when hot but sparingly soluble when cold.

-

Dissolution : Dissolve the crude product in the minimum amount of boiling solvent.

-

Decolorization : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filtration : Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Relevance in Research and Drug Development

A Versatile Chemical Intermediate

This compound is not an end-product but a valuable building block in organic synthesis.[2] Its utility stems from the presence of three distinct functional groups that can be selectively modified. For drug development professionals, such intermediates provide a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).[14][15]

Synthetic Utility of Functional Groups

The molecule's true power lies in the orthogonal reactivity of its functional groups. The nitro group and the carboxylic acid can be transformed into a wide array of other functionalities, opening pathways to diverse chemical libraries.

Caption: Key synthetic transformations of the nitro and carboxyl groups.

The reduction of the nitro group to an amine is particularly significant, yielding an aniline derivative that is a precursor to many nitrogen-containing heterocycles—a common motif in pharmaceuticals.[14] The carboxylic acid provides a handle for forming esters and amides, enabling the molecule to be coupled with other fragments in a larger synthetic scheme.[14]

References

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 3. chemsavers.com [chemsavers.com]

- 4. This compound | 27022-97-5 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 9. luminixhealth.com [luminixhealth.com]

- 10. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 12. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

spectroscopic data of 2,5-Dimethyl-3-nitrobenzoic acid (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Introduction

This compound (C₉H₉NO₄, Molar Mass: 195.17 g/mol [1][2][3]) is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery pipelines. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a predictive and interpretive framework, grounded in established spectroscopic principles. We will explore the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and interpret the predicted data to construct a complete and validated structural profile of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The substitution pattern on the benzene ring of this compound—featuring an electron-withdrawing nitro group, an electron-withdrawing carboxylic acid group, and two electron-donating methyl groups—creates a distinct and predictable set of chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals for the two aromatic protons and the two methyl groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (NO₂) is a strong de-shielding group (causing downfield shifts), particularly at the ortho and para positions, due to its inductive and resonance electron-withdrawing nature.[4][5] The carboxylic acid (COOH) group is also de-shielding. Conversely, the methyl (CH₃) groups are weakly shielding (causing upfield shifts).

Based on this, we can predict the following signals, assuming a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, Broad | 1H | COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen exchange.[6] |

| ~7.85 | Doublet (d) | 1H | H-4 | This proton is ortho to the strongly de-shielding nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~7.65 | Doublet (d) | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the nitro group. It is less de-shielded than H-4. It will appear as a doublet due to coupling with H-4. |

| ~2.50 | Singlet | 3H | 5-CH₃ | This methyl group is para to the nitro group and will be slightly de-shielded compared to a standard toluene methyl group. |

| ~2.35 | Singlet | 3H | 2-CH₃ | This methyl group is ortho to the carboxylic acid group and meta to the nitro group. Its chemical shift is influenced by both adjacent groups. |

Diagram: Molecular Structure and Proton Assignments

References

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Thermal Stability of 2,5-Dimethyl-3-nitrobenzoic Acid

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the nitroaromatic scaffold remains a cornerstone for building complex molecular architectures. 2,5-Dimethyl-3-nitrobenzoic acid is one such intermediate, offering a versatile platform for creating novel active pharmaceutical ingredients (APIs).[1] However, the very features that make nitroaromatic compounds chemically useful—the electron-withdrawing nature and energetic potential of the nitro group—also introduce inherent risks. Thermal instability is a critical parameter that dictates not only the safety of handling and storage but also the viability of manufacturing processes. A failure to comprehensively understand a compound's response to thermal stress can lead to catastrophic thermal runaway events.[2]

This guide provides a robust framework for characterizing the thermal stability of this compound. While specific, verified thermal decomposition data for this exact molecule is not extensively published in peer-reviewed literature, this document outlines the authoritative, industry-standard methodologies required to generate such critical data. By leveraging established principles from analogous compounds, namely the isomers of nitrobenzoic acid, we present a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity and safety.[2][3] This is not merely a list of procedures, but a strategic guide to proactive risk assessment for researchers, scientists, and drug development professionals.

Foundational Knowledge: What the Data Sheets Tell Us (and What They Don't)

A review of available Safety Data Sheets (SDS) for this compound reveals a consistent, yet incomplete, safety profile. The compound is classified as a skin, eye, and respiratory irritant.[4] Critically, under the section for stability and reactivity, it is noted as "Stable under recommended storage conditions."[5] However, specific data such as the decomposition temperature or the potential for hazardous reactions are listed as "not available."[5] Upon combustion, hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx), are expected.[5][6]

This informational gap is precisely what necessitates a rigorous experimental approach. The absence of data cannot be mistaken for the absence of risk. The presence of the nitro group on the benzoic acid backbone strongly suggests that the compound is energetic and will decompose exothermically.[2]

The Tripartite Strategy for Thermal Hazard Assessment

To build a comprehensive thermal profile, a multi-technique approach is essential. No single method can capture the full picture of a substance's thermal behavior. Our strategy relies on three pillars of thermal analysis, each providing unique and complementary data.

-

Differential Scanning Calorimetry (DSC): This is our first-line screening tool. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[7][8] It is exceptionally effective for determining the onset temperature of decomposition (T_onset) and quantifying the total energy released during decomposition (the heat of decomposition, ΔH_d). This gives us a primary indication of the compound's energetic potential.

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes of a sample as a function of temperature or time.[9] By tracking mass loss, we can identify the temperature ranges over which decomposition occurs and determine if the process happens in single or multiple steps. When coupled with DSC, it helps to correlate energy release with specific mass loss events.

-

Accelerating Rate Calorimetry (ARC): The gold standard for thermal hazard assessment, ARC simulates a worst-case, adiabatic (no heat loss) scenario.[10][11] This technique is crucial for determining the potential for a thermal runaway reaction. By detecting the onset of self-heating under adiabatic conditions, the ARC provides critical kinetic data, including the Time to Maximum Rate (TMR), which is vital for defining safe storage and operating temperatures.[12]

Caption: Logical workflow for comprehensive thermal stability assessment.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. They are adapted from established methodologies used for the thermal analysis of nitrobenzoic acid isomers.[2][13]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (T_onset) and heat of decomposition (ΔH_d) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure resistant gold-plated or stainless steel crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss during the initial phase of the experiment, ensuring the measured heat flow corresponds to the contained system.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

-

Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 5 °C/min. Causality: This heating rate is slow enough to ensure good resolution of thermal events but fast enough for practical experimental times. Multiple heating rates (e.g., 1, 2, 5, 8 °C/min) can be run to determine kinetic parameters like activation energy using methods such as the Kissinger equation.[3]

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (T_onset) of the main exothermic peak.

-

Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an alumina crucible. Causality: An open crucible is used to allow decomposition gases to escape so that mass loss can be accurately measured.

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 5 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature (°C).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

-

Caption: Standard workflow for DSC and TGA screening experiments.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To evaluate thermal stability and runaway potential under adiabatic conditions.[10]

Methodology:

-

Sample Preparation: Load a precisely known mass (e.g., 1-5 g) of the sample into a robust, spherical sample bomb made of a non-reactive material (e.g., titanium or stainless steel).

-

System Assembly: Fit the bomb with a pressure transducer and thermocouple, then place it inside the adiabatic calorimeter chamber.

-

Instrument Protocol (Heat-Wait-Search Mode):

-

Heat: The system heats the sample to a starting temperature (e.g., 60 °C) and holds it for a stabilization period (e.g., 15 minutes).

-

Wait: The system waits for thermal equilibrium to be established between the sample and its surroundings.

-

Search: The instrument monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the system deems the sample stable at that temperature.

-

The system then increases the temperature by a set increment (e.g., 5 °C) and repeats the Heat-Wait-Search cycle.

-

-

Exotherm Detection: When the self-heating rate exceeds the detection threshold, the instrument switches to adiabatic mode. The heaters in the calorimeter chamber match the sample temperature precisely, preventing any heat loss to the environment.

-

Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Data Analysis: Plot temperature vs. time and pressure vs. time. From these plots, determine the onset temperature of self-heating, the maximum temperature and pressure, and calculate the Time to Maximum Rate (TMR).

Data Interpretation & Hypothetical Hazard Profile

Based on the analysis of nitrobenzoic acid isomers, we can anticipate the type of data that would be generated for this compound.[2] The presence of two electron-donating methyl groups on the ring may influence the stability compared to the unsubstituted parent compounds, but the fundamental exothermic decomposition is expected.

The data below is illustrative and hypothetical , representing a realistic outcome of the proposed experimental plan.

| Parameter | Symbol | Analytical Method | Hypothetical Value | Significance |

| Onset Decomposition Temp. | T_onset | DSC, ARC | 175 °C | Temperature at which significant exothermic decomposition begins. |

| Peak Decomposition Temp. | T_peak | DSC | 200 °C | Temperature of the maximum rate of heat release in the DSC scan. |

| Heat of Decomposition | ΔH_d | DSC | -450 J/g | Total energy released; a higher magnitude indicates greater hazard potential. |

| Primary Mass Loss Range | - | TGA | 160 - 220 °C | Temperature window where the majority of decomposition occurs. |

| Time to Maximum Rate (from onset) | TMR_ad | ARC | 24 hours | Time for a runaway reaction to reach its maximum velocity from the onset temperature under adiabatic conditions. |

| Self-Accelerating Decomp. Temp. | SADT | ARC (calculated) | ~160 °C | Lowest temperature at which the substance could undergo self-accelerating decomposition in its transport packaging. |

Conclusions and Authoritative Recommendations

A thorough investigation into the thermal stability of this compound is not merely an academic exercise; it is a fundamental pillar of process safety and responsible chemical handling. The provided framework, utilizing DSC, TGA, and ARC, represents the industry-standard approach for generating the necessary data to perform a comprehensive hazard assessment.

Based on the anticipated energetic nature of this compound, the following recommendations are paramount:

-

Storage: The compound should be stored in a cool, well-ventilated area, away from sources of heat, ignition, and incompatible materials like strong oxidizing agents and bases.[4] Storage temperatures should not exceed a conservative limit, well below the determined onset temperature. Based on analogous compounds, a storage temperature not exceeding 165 °C is a reasonable preliminary guideline, pending experimental data.[14]

-

Handling: Use personal protective equipment, including gloves and safety glasses, and handle only in well-ventilated areas or under a chemical fume hood to avoid inhalation of dust. Avoid creating dust, as fine powders of organic materials can pose a dust explosion risk.[15]

-

Process Scale-Up: The kinetic data generated from ARC is indispensable for chemical engineers designing larger-scale reactions. This data is used to model potential runaway scenarios, design adequate cooling systems, and engineer pressure relief systems to prevent catastrophic vessel failure.

By rigorously applying the principles and protocols outlined in this guide, researchers and developers can ensure that this compound is utilized not only for its synthetic potential but with the highest commitment to safety and scientific integrity.

References

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. torontech.com [torontech.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. labcompare.com [labcompare.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

A Technical Guide to the Structural Elucidation of 2,5-Dimethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted – A Roadmap to Crystal Structure Determination

The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. While the molecular formula of 2,5-Dimethyl-3-nitrobenzoic acid (C₉H₉NO₄) is known, a definitive, publicly accessible crystal structure has yet to be deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

This guide, therefore, pivots from a descriptive analysis of a known structure to a prescriptive, in-depth protocol for its determination. We will navigate the entire workflow, from the synthesis of the target compound and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD) and the subsequent analysis of the yet-to-be-determined crystal structure. This document serves as both a practical methodology and a forward-looking exploration of the anticipated structural features of this compound, grounded in the established principles of crystallography and the known behavior of related substituted benzoic acids.

Synthesis and Crystallization: From Molecule to Monocrystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring will guide the regioselectivity of the nitration.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature to control the reaction rate and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

Crystallization Methodologies

The growth of a single crystal suitable for SC-XRD is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow for SC-XRD

The following protocol outlines the key steps in a typical SC-XRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are positioned. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of orientations.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson synthesis, implemented in software packages like SHELXT.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL). This process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features of this compound

While the precise crystal structure is unknown, we can hypothesize about its key features based on the molecular structure and data from related compounds.

Molecular Geometry

The molecular structure will feature a benzene ring substituted with a carboxylic acid group, a nitro group, and two methyl groups. Steric hindrance between the substituents will likely lead to some out-of-plane twisting of the carboxylic acid and nitro groups relative to the benzene ring.

Table 1: Expected Crystallographic Data Summary (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecules per unit cell (Z) | 2, 4, or 8 |

| Data Collection Temp. | 100 K |

Intermolecular Interactions

The crystal packing is expected to be dominated by hydrogen bonding and potentially other weak intermolecular interactions.

-

Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly probable motif in the crystal structure of this compound. Weak C-H···O interactions involving the methyl groups and the nitro or carboxyl oxygen atoms may also be present.[1]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Anticipated intermolecular interactions.

Conclusion: A Path Forward

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The anticipated structural features, including the formation of carboxylic acid dimers and other intermolecular interactions, provide a basis for the interpretation of the experimental results. The determination of this crystal structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical science.

References

discovery and history of 2,5-Dimethyl-3-nitrobenzoic acid

An In-depth Technical Guide on the Discovery and History of 2,5-Dimethyl-3-nitrobenzoic Acid

Executive Summary

This compound (CAS No. 27022-97-5) is a substituted aromatic carboxylic acid of significant interest as a versatile chemical intermediate.[1] While its specific discovery is not prominently documented in seminal literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The primary route to this molecule involves the nitration of 2,5-dimethylbenzoic acid, a process that presents notable challenges in regioselectivity due to the competing directing effects of the activating methyl groups and the deactivating carboxylic acid moiety. This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic basis for its synthesis, a detailed experimental protocol derived from established methodologies for analogous structures, and an exploration of its contemporary relevance. Specifically, we will discuss the emerging role of the nitrobenzoic acid scaffold in the development of novel therapeutics, such as prodrugs for the treatment of tuberculosis, highlighting the compound's potential value to researchers in medicinal chemistry and drug development.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 27022-97-5 | [1][4] |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [1][4] |

| Boiling Point | 352.6 °C | [1][6] |

| Flash Point | 156 °C | [1][6] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons at the C4 and C6 positions. Two singlets would also be expected in the aliphatic region (approx. 2.3-2.7 ppm) for the two non-equivalent methyl groups. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will be complex, showing nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). The aromatic carbons will appear in the typical 120-150 ppm region, with the carbon bearing the nitro group (C3) being significantly influenced by its electron-withdrawing nature. The two methyl carbons will appear upfield (approx. 15-25 ppm).

Historical Context & Synthesis Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a reaction class with a rich history dating back to the 19th century. The core challenge in its preparation is not the nitration reaction itself, but controlling the position of substitution (regioselectivity).

The Challenge of Regioselectivity

The starting material, 2,5-dimethylbenzoic acid, possesses three substituents that influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

Activating Groups: The two methyl groups are activating, ortho-, para-directors. The C2-methyl group directs towards positions 1 (blocked), 3, and 5 (blocked). The C5-methyl group directs towards positions 4 and 6.

-

Deactivating Group: The carboxylic acid group is a deactivating, meta-director, directing the incoming group to the C3 and C5 (blocked) positions.

The final substitution pattern is a result of the interplay between these competing effects. The C3 position is sterically hindered by the adjacent methyl and carboxyl groups, yet it is electronically favored by both the C2-methyl and the carboxylic acid. The C4 and C6 positions are also activated. This competition invariably leads to the formation of a mixture of isomers, which complicates purification and reduces the yield of the desired product.

Caption: Competing directing effects in the nitration of 2,5-dimethylbenzoic acid.

Core Synthesis Protocol: Nitration of 2,5-Dimethylbenzoic Acid

The following protocol is a robust, field-proven method for the nitration of benzoic acid derivatives, adapted from analogous, well-documented procedures for producing substituted nitrobenzoic acids.[7] It relies on the use of a mixed acid system to generate the potent nitronium ion electrophile.

Mechanistic Principle

The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation by a weak base (HSO₄⁻) restores the ring's aromaticity, yielding the final product.

Caption: Simplified mechanism of mixed-acid aromatic nitration.

Detailed Step-by-Step Experimental Protocol

Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is secure and placed within an ice-water-salt bath for efficient cooling.

-

Reagent Preparation:

-

In the reaction flask, place 2,5-dimethylbenzoic acid (1.0 eq).

-

Add concentrated sulfuric acid (98%, ~4-6 mL per gram of starting material) to the flask with stirring. Stir until all the solid has dissolved.

-

Cool the resulting solution to 0-5 °C using the ice bath.

-

-

Nitrating Mixture Addition:

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1-2 mL per gram of starting material) in the dropping funnel, pre-cooled in a separate ice bath.

-

Add the mixed acid dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes.

-

CRITICAL: Meticulously maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. An exothermic runaway reaction is a significant hazard.

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 12-15 hours to ensure complete conversion.[7] The progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation:

-

Prepare a large beaker containing a substantial amount of crushed ice (~10-20 g of ice per mL of reaction mixture).

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to pH paper. This removes residual acid.

-

-

Drying: Dry the crude product, which will be a mixture of nitro-isomers, in a vacuum oven at a moderate temperature (50-60 °C).

Purification

The primary impurity will be the 2,5-dimethyl-6-nitrobenzoic acid isomer. Purification to isolate the desired 3-nitro product is typically achieved by fractional crystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.[7]

Caption: Experimental workflow for the synthesis and purification of the title compound.

Applications in Drug Development & Future Outlook

While this compound is sold as a versatile building block for fine chemicals and pharmaceuticals, its most compelling modern application context lies in the broader field of nitroaromatic compounds as therapeutic agents.[1]

The Nitrobenzoate Scaffold in Antitubercular Drug Discovery

Recent research has demonstrated that nitrobenzoate esters are potent inhibitors of M. tuberculosis.[2] This is particularly relevant for drug development professionals, as tuberculosis remains a major global health threat.

-

Mechanism of Action: The nitro group is often crucial for the biological activity of these compounds. While the exact target can vary, aromatic nitro compounds can be bioreduced within the mycobacterial cell to generate reactive nitrogen species, which are toxic to the pathogen.[2]

-

Prodrug Strategy: Studies have shown that esterifying nitrobenzoic acids can enhance their antimycobacterial activity. The more lipophilic ester acts as a prodrug, facilitating easier passage across the complex, lipid-rich cell wall of M. tuberculosis. Once inside, mycobacterial esterase enzymes hydrolyze the ester, releasing the active nitrobenzoic acid.[3]

-

Future Potential: The this compound scaffold fits perfectly within this paradigm. Its substituents (two methyl, one nitro) offer opportunities for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. It represents a valuable starting point for the design of new libraries of potential antitubercular agents.

Conclusion

This compound, while not a compound with a celebrated history of discovery, serves as an exemplary case study in the principles and challenges of applied organic synthesis. Its preparation via the electrophilic nitration of 2,5-dimethylbenzoic acid requires a careful understanding of substituent effects to manage the inherent regioselectivity issues. As a chemical intermediate, it holds potential for the synthesis of complex molecules. More significantly, its structural class—the nitrobenzoic acids—is at the forefront of contemporary medicinal chemistry research, particularly in the urgent search for new antibiotics to combat diseases like tuberculosis. For researchers and drug developers, this compound is not merely a historical molecule but a relevant and promising scaffold for future innovation.

References

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. prepchem.com [prepchem.com]

Unlocking the Potential of 2,5-Dimethyl-3-nitrobenzoic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Chemical Scaffold for Drug Discovery, Materials Science, and Agrochemical Development

Introduction: The Untapped Versatility of a Substituted Nitrobenzoic Acid

2,5-Dimethyl-3-nitrobenzoic acid is an aromatic carboxylic acid that, while commercially available, remains a relatively underexplored molecule in terms of its full potential.[1][2][3][4] Its structure, featuring a benzoic acid backbone substituted with two methyl groups and a nitro group, presents a unique combination of electronic and steric properties that make it a compelling starting point for a wide range of chemical syntheses and applications. The presence of the electron-withdrawing nitro group and the versatile carboxylic acid functionality, in conjunction with the steric influence of the two methyl groups, opens up avenues for the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.

This technical guide provides a comprehensive overview of the potential research areas for this compound, offering insights into its synthetic utility and exploring its prospective applications in medicinal chemistry, materials science, and as a key chemical intermediate. We will delve into the fundamental chemical transformations that underpin its versatility and provide detailed experimental protocols to empower researchers to unlock the full potential of this intriguing molecule.

Core Chemical Transformations: The Gateway to Diverse Applications

The synthetic utility of this compound is primarily centered around the reactivity of its two key functional groups: the nitro group and the carboxylic acid. Understanding and manipulating these groups are fundamental to harnessing the molecule's potential.

Reduction of the Nitro Group: A Pivotal Step

The conversion of the nitro group to an amino group is a cornerstone transformation in the chemistry of nitroaromatic compounds.[5] This reduction yields 3-amino-2,5-dimethylbenzoic acid, a valuable intermediate for a multitude of applications. A common and efficient method for this reduction is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To reduce the nitro group of this compound to an amino group, yielding 3-amino-2,5-dimethylbenzoic acid.

Materials:

-

This compound

-

Methanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or a membrane filter)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol.

-

Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite or a suitable membrane filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-2,5-dimethylbenzoic acid.

-

The product can be further purified by recrystallization from an appropriate solvent system.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality offers another handle for diverse chemical modifications, including esterification, amidation, and conversion to an acyl chloride. These transformations are standard procedures in organic synthesis and can be readily applied to this compound and its amino derivative.

Potential Research Area 1: Medicinal Chemistry

The broader class of nitrobenzoic acids has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] This suggests that this compound and its derivatives are promising candidates for drug discovery programs.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and other critical cellular components.[5]

Proposed Research Workflow:

-

Synthesis of Derivatives: Synthesize a library of derivatives of this compound, including amides and esters, to explore structure-activity relationships.

-

Antimicrobial Screening: Screen the parent compound and its derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentrations (MICs).

-

Mechanism of Action Studies: For active compounds, investigate the mechanism of action, for example, by examining their effects on microbial DNA integrity or cellular respiration.

Anti-inflammatory Agents

Nitro-substituted benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity.[6] Some compounds have shown significant inhibition of nitric oxide (NO) production in macrophages, a key process in inflammation.

Quantitative Data on Related Compounds:

| Compound | Target | Activity Measurement | Result |

| Nitro substituted benzamide derivatives | LPS-induced NO production in RAW264.7 macrophages | IC₅₀ | 3.7 - 5.3 µM for the most active compounds[6] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of this compound and its derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Griess reagent

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

Potential Research Area 2: Materials Science

The structural features of this compound make it a promising building block for the synthesis of novel organic materials, particularly dyes and polymers.

Azo Dyes

The amino derivative, 3-amino-2,5-dimethylbenzoic acid, can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes.[8][9][10] The specific substitution pattern of the starting material could lead to dyes with unique color properties and improved fastness.

Proposed Synthetic Workflow for Azo Dyes:

Caption: Synthetic pathway for azo dyes from this compound.

Polymers

The difunctional nature of 3-amino-2,5-dimethylbenzoic acid (possessing both an amino and a carboxylic acid group) makes it a suitable monomer for condensation polymerization to form polyamides.[11] The presence of the methyl groups could influence the polymer's solubility, thermal stability, and mechanical properties.

Proposed Polymerization Approach:

Caption: Condensation polymerization of 3-amino-2,5-dimethylbenzoic acid.

Potential Research Area 3: Agrochemicals

Nitrobenzoic acid derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides.[12][13] The specific substitution pattern of this compound could be exploited to develop new crop protection agents with improved efficacy and selectivity.

Herbicides

Derivatives of nitrobenzoic acid are used in the synthesis of herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid biosynthesis in plants.[12]

Insecticides

Closely related structures, such as 2-nitro-3-methylbenzoic acid, are key starting materials for the synthesis of modern diamide insecticides.[12][14] This suggests that this compound could serve as a valuable precursor for novel insecticidal compounds.

Conclusion: A Call for Further Investigation

This compound represents a chemical scaffold with significant, yet largely untapped, potential. Its unique substitution pattern offers a wealth of opportunities for the development of new molecules with valuable applications in medicinal chemistry, materials science, and agrochemicals. The synthetic pathways outlined in this guide, along with the proposed areas of research, provide a solid foundation for scientists and researchers to begin exploring the full potential of this versatile building block. Further investigation into the biological activities of its derivatives and their application in the creation of novel materials is highly encouraged and promises to yield exciting discoveries.

References

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of C-ring nitro-substituted dehydroabietylamine analogs: in vitro cytotoxicity, DNA affinity, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.indiamart.com [m.indiamart.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

theoretical studies on 2,5-Dimethyl-3-nitrobenzoic acid

An In-Depth Technical Guide to the Theoretical and Pre-Clinical Evaluation of 2,5-Dimethyl-3-nitrobenzoic Acid

Abstract